molecular formula C24H22BrNO4 B252901 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252901
M. Wt: 468.3 g/mol
InChI Key: YRRIYMBKAYKEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields. This compound is a derivative of indole, a heterocyclic organic compound that is widely distributed in nature. The synthesis method of 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is complex and requires high-level expertise in organic chemistry.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase cascade. It has also been suggested that this compound inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. Additionally, this compound has been shown to have antioxidant activity and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments include its potential as a therapeutic agent for various diseases, its ability to induce apoptosis in cancer cells, and its antioxidant activity. However, the limitations of using this compound in lab experiments include its complex synthesis method, its unknown mechanism of action, and its potential toxicity.

Future Directions

There are several future directions for the study of 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One possible direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action and its potential targets in cancer cells and neurons. Additionally, future studies could focus on optimizing the synthesis method of this compound to make it more accessible for scientific research.

Synthesis Methods

The synthesis of 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves several steps. The first step is the preparation of 5-bromoindole-3-carbaldehyde, which is then reacted with 2,5-dimethylbenzylamine to produce the corresponding imine. The imine is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate to produce the final product.

Scientific Research Applications

5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has potential application in various fields of scientific research. It has been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases due to its ability to protect neurons from oxidative stress.

properties

Product Name

5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H22BrNO4

Molecular Weight

468.3 g/mol

IUPAC Name

5-bromo-1-[(2,5-dimethylphenyl)methyl]-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H22BrNO4/c1-14-4-5-15(2)17(10-14)13-26-20-8-7-18(25)11-19(20)24(29,23(26)28)12-21(27)22-9-6-16(3)30-22/h4-11,29H,12-13H2,1-3H3

InChI Key

YRRIYMBKAYKEFD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=C(O4)C)O

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=C(O4)C)O

Origin of Product

United States

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